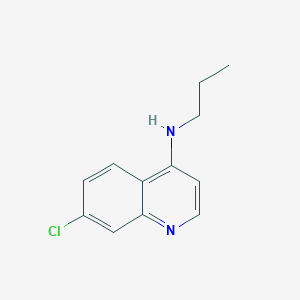

7-chloro-N-propylquinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

7-chloro-N-propylquinolin-4-amine |

InChI |

InChI=1S/C12H13ClN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15) |

InChI Key |

MDGLBILIYIVOHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloro N Propylquinolin 4 Amine and Its Analogs

General Synthetic Routes to 4-Aminoquinoline (B48711) Scaffolds

The construction of the 4-aminoquinoline scaffold is a well-established area of organic synthesis, with several reliable methods available. The choice of synthetic route often depends on the desired substitution pattern on the quinoline (B57606) ring.

Synthesis of 4,7-Dichloroquinoline (B193633) Precursors

A key intermediate in the synthesis of many 4-aminoquinoline derivatives, including 7-chloro-N-propylquinolin-4-amine, is 4,7-dichloroquinoline. chemicalbook.com This precursor provides a reactive site at the 4-position for the introduction of the amino side chain.

One of the classical methods for synthesizing the quinoline ring system is the Gould-Jacobs reaction . wikipedia.orgwikiwand.comwikipedia.org This reaction involves the condensation of an appropriately substituted aniline (B41778), in this case, m-chloroaniline, with diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgmdpi.com Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), converts the hydroxyl group at the 4-position to a chlorine atom, yielding 4,7-dichloroquinoline. wikipedia.orgorgsyn.org

Another approach involves starting with 3-chloroaniline (B41212) and condensing it with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This intermediate is then cyclized by heating in mineral oil. Subsequent hydrolysis, decarboxylation, and chlorination with phosphoryl chloride also afford 4,7-dichloroquinoline. wikipedia.org

A simple two-step method has also been reported for the synthesis of various B-ring-substituted 4-hydroxyquinolines. ucsf.edu This involves the reaction of anilines with Meldrum's acid and trimethyl orthoformate, followed by a microwave-accelerated cyclization. ucsf.edunih.gov The resulting 4-hydroxyquinoline can then be chlorinated to the corresponding 4-chloroquinoline. ucsf.edu

The synthesis of 4,7-dichloroquinoline can also be achieved from 7-chloro-4-hydroxyquinoline (B73993) through chlorination. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for 4-Aminoquinolines

The introduction of the amino side chain at the 4-position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this reaction, the chlorine atom at the 4-position of 4,7-dichloroquinoline is displaced by an amine nucleophile.

The SNAr mechanism is a two-step process involving the initial attack of the nucleophile on the electron-deficient carbon atom at the 4-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.innih.govyoutube.comdalalinstitute.com The departure of the chloride leaving group in the second step restores the aromaticity of the quinoline ring and yields the 4-aminoquinoline product. govtpgcdatia.ac.in The carbon at the 4-position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen and the chlorine substituent. mdpi.comlassbio.com.brresearchgate.net

The reaction conditions for SNAr can be varied. nih.gov In many cases, the reaction is carried out by heating the 4,7-dichloroquinoline with the desired amine, such as N-propylamine, sometimes in a solvent like N-methyl-2-pyrrolidone (NMP) or in the absence of a solvent (neat conditions). nih.govnih.govplos.org The use of a base, such as potassium carbonate or triethylamine, can be employed to neutralize the hydrochloric acid generated during the reaction. nih.govplos.org For less reactive amines, such as anilines, the use of a Brønsted or Lewis acid catalyst can improve yields. nih.gov Microwave irradiation has also been utilized to accelerate these reactions. frontiersin.org

Specific Approaches for N-Alkylation in 4-Aminoquinoline Synthesis

The direct introduction of an N-propyl group onto the 4-aminoquinoline scaffold is a key step in synthesizing the target compound. This is typically achieved by reacting 4,7-dichloroquinoline with N-propylamine.

However, for more complex side chains, a multi-step approach is often necessary. One common strategy is to first introduce a primary amine at the 4-position and then perform N-alkylation. For instance, a diamine can be reacted with 4,7-dichloroquinoline, followed by further functionalization of the terminal amine. nih.gov

Reductive amination is a versatile method for N-alkylation. nih.gov This involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method allows for the introduction of diverse substituents on the amine side chain. nih.gov

Another approach involves the synthesis of a protected amino alcohol, which is then mesylated. The mesyl group is subsequently displaced by an amine, and after deprotection, the resulting amine is coupled with 4,7-dichloroquinoline. nih.gov

Derivatization Strategies of the N-Propyl Side Chain and Quinoline Nucleus

To explore structure-activity relationships, both the N-propyl side chain and the quinoline nucleus of this compound can be systematically modified.

Variations in Aliphatic Linker Length and Amine Components

The length of the aliphatic linker between the 4-amino group and the terminal amine can significantly influence the properties of the molecule. Studies have shown that both shorter (e.g., two or three carbons) and longer (e.g., ten or more carbons) side chains can be beneficial for certain biological activities. nih.govnih.govnih.gov For instance, a propyl spacer (three carbons) has been shown to be favorable in some cases. nih.gov

The terminal amine component can also be varied. nih.gov This includes the use of different N,N-dialkylamino groups, cyclic amines like N-methylpiperazine, or even more complex, sterically hindered amines. nih.govnih.gov These modifications can be introduced by using different diamines in the initial SNAr reaction or by employing strategies like reductive amination on a primary amine intermediate. nih.gov

Substitution Patterns on the Quinoline Ring (e.g., 7-chloro, trifluoromethyl)

The substituent at the 7-position of the quinoline ring plays a crucial role in the electronic properties of the molecule. The 7-chloro group is a common feature in many active 4-aminoquinoline compounds. youtube.com However, other electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, have also been investigated. nih.govacs.org

The synthesis of analogs with different 7-substituents often requires starting with the corresponding substituted aniline in the initial quinoline synthesis. For example, to introduce a trifluoromethyl group at the 7-position, 3-(trifluoromethyl)aniline (B124266) would be used as a starting material. The subsequent synthetic steps would be analogous to those used for the 7-chloro derivative.

Studies have explored a range of substituents at the 7-position, including other halogens (fluoro, bromo, iodo) and methoxy (B1213986) groups. acs.orgnih.gov The nature of this substituent can have a significant impact on the compound's activity. acs.orgnih.gov For instance, 7-iodo and 7-bromo analogs have shown comparable activity to their 7-chloro counterparts, while 7-fluoro and 7-trifluoromethyl analogs were found to be less active in some studies. acs.orgnih.gov

Metal-assisted coupling reactions, such as the Ullmann, Suzuki, and Negishi reactions, have been employed to introduce a wider variety of substituents at the 7-position, including aryloxy, biaryl, and alkylaryl groups. nih.gov

Hybrid Molecule Design Incorporating the 7-Chloro-4-aminoquinoline Moiety

The strategy of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity, improved affinity for its target, or the ability to overcome drug resistance mechanisms. evitachem.com The 7-chloro-4-aminoquinoline scaffold is a prominent pharmacophore, recognized for its presence in various biologically active compounds, and is frequently utilized in the design of new hybrid molecules. nih.govmdpi.com This approach aims to combine the therapeutic properties of the 7-chloroquinoline (B30040) nucleus with those of other bioactive moieties, such as N-heterocyclic fragments like pyrazolines, benzimidazoles, triazines, and chalcones. evitachem.comnih.govmdpi.comresearchgate.net

Research Findings on 7-Chloro-4-aminoquinoline Hybrids

Pyrazoline Hybrids:

A series of twenty-four hybrid analogues incorporating the 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) fragment were synthesized and evaluated for their biological activities. nih.govnih.gov The synthesis was achieved through the cyclocondensation reaction of chalcones with a hydrazine (B178648) derivative of 7-chloro-4-aminoquinoline. evitachem.comnih.gov Out of the synthesized compounds, several demonstrated significant cytostatic activity against a panel of 58 human cancer cell lines. nih.govnih.gov The most potent compounds exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the sub-micromolar range. nih.gov Structure-activity relationship studies indicated that the presence of electron-donating groups, such as methoxy groups on the pyrazoline ring, was beneficial for the observed cytostatic activity. nih.gov

Interactive Table: Antiproliferative Activity of 7-Chloro-4-aminoquinoline-Pyrazoline Hybrids

| Compound | Substituent (Ring C) | GI₅₀ Range (µM) | Activity |

| 25 | 4-OCH₃ | 0.05 - 0.95 | Significant Cytostatic |

| 30 | 3,4,5-triOCH₃ | 0.05 - 0.95 | Significant Cytostatic |

| 31 | 4-OCH₃ | 0.05 - 0.95 | Significant Cytostatic |

| 36 | 3,4,5-triOCH₃ | 0.05 - 0.95 | Significant Cytostatic |

| 37 | 4-OCH₃ | 0.05 - 0.95 | Significant Cytostatic |

| Data sourced from a study on hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline fragments. nih.gov |

Benzimidazole (B57391) Hybrids:

Novel hybrids linking the 7-chloro-4-aminoquinoline core with a benzimidazole moiety have also been synthesized and assessed for their antiproliferative effects. mdpi.com In this design, the two heterocyclic systems were connected through various linkers, including 3-phenyl, 4-phenyl piperazine (B1678402), and ethyl benzamidyl groups, to explore the impact of the linker's structure on biological activity. mdpi.com Several of these compounds, particularly those with an unsubstituted benzimidazole ring, displayed potent cytotoxic activity against a range of tumor cell lines, with GI₅₀ values as low as 0.4 µM. mdpi.com Molecular docking studies suggested that these hybrids could bind effectively to the active site of tyrosine-protein kinase c-Src, a key enzyme in cancer cell signaling. mdpi.com

Interactive Table: Antiproliferative Activity of 7-Chloro-4-aminoquinoline-Benzimidazole Hybrids

| Compound | Linker Type | Benzimidazole Substituent | GI₅₀ Range (µM) |

| 5d | 3-Phenyl | H | 0.4 - 8 |

| 8d | 4-Phenyl piperazine | H | 0.4 - 8 |

| 12d | Ethyl benzamidyl | H | 0.4 - 8 |

| Data from a study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as inhibitors of cancer cell growth. mdpi.com |

Triazole and Triazine Hybrids:

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been employed to synthesize 1,2,3-triazole-containing hybrids of 7-chloro-4-aminoquinoline. evitachem.commdpi.com This method allows for the efficient creation of a diverse library of compounds by reacting 4-azido-7-chloroquinoline with various terminal alkynes. evitachem.commdpi.com These triazole hybrids have demonstrated significant antimalarial activity, with some showing a 30-fold increase in potency compared to non-hybridized analogues, particularly when electron-deficient alkynes are used. evitachem.com

Similarly, hybrids of 4-amino-7-chloroquinoline with triazines have been developed. These compounds have shown high in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum without significant toxicity to mammalian cells. researchgate.net

Chalcone (B49325) Hybrids:

Chalcones, known for their diverse biological activities, have been hybridized with the 7-chloroquinoline scaffold. researchgate.net These hybrids were synthesized by reacting 3- or 4-aminoacetophenone derivatives of 7-chloroquinoline with various aldehydes. The resulting compounds were evaluated for both antimalarial and anticancer activities. Several of these chalcone hybrids showed potent inhibition of β-hematin formation (a key process in the malaria parasite) and displayed cytotoxic effects against human prostate cancer cells (LNCaP). researchgate.net

Interactive Table: Biological Activity of 7-Chloro-4-aminoquinoline-Chalcone Hybrids

| Compound | Activity Type | Measurement | Result |

| 13 | Anticancer (LNCaP) | IC₅₀ | 7.93 ± 2.05 µg/mL |

| 17 | Anticancer (LNCaP) | IC₅₀ | 7.11 ± 2.06 µg/mL |

| 19 | Anticancer (LNCaP) | IC₅₀ | 6.95 ± 1.62 µg/mL |

| 12, 13, 15, 17, 19 | Antimalarial | Heme Crystallization Inhibition | 93.14 - 94.93 % |

| Data sourced from a study on the antimalarial and anticancer activity of (7-chloroquinolin-4-yl)amino)chalcone derivatives. researchgate.net |

Preclinical Pharmacological Research and Biological Activities of 7 Chloro N Propylquinolin 4 Amine Analogs

Research into Antimalarial Activity

The primary therapeutic target for 7-chloro-4-aminoquinoline derivatives has historically been malaria. nih.gov Extensive research has been conducted to evaluate the antimalarial properties of various analogs, particularly their ability to overcome chloroquine (B1663885) resistance.

In Vitro Antiplasmodial Efficacy against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant)

A significant body of research has been dedicated to synthesizing and evaluating the in vitro antiplasmodial activity of 7-chloro-N-propylquinolin-4-amine analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. These studies are crucial for identifying compounds with the potential to be effective where traditional therapies have failed.

Systematic variations in the side chain of 4-amino-7-chloroquinolines have yielded compounds with potent, submicromolar activity against both CQS (HB3) and CQR (Dd2) strains of P. falciparum. nih.gov For instance, analogs with a linear dibasic side chain have demonstrated significant efficacy. nih.gov The introduction of a bulky, basic, and lipophilic bicyclic quinolizidine (B1214090) ring has been shown to overcome resistance mechanisms. mdpi.com

Several studies have reported the synthesis of novel 7-chloro-4-aminoquinoline derivatives and their promising anti-malarial effects against both CQS (3D7) and CQR (Dd2) strains of P. falciparum. nih.gov Modifications at the terminal amino group of the side chain have led to compounds with pronounced anti-infectious effects. nih.gov For example, a derivative bearing an N-mesityl thiourea (B124793) group displayed significant activity against malaria. nih.gov

The following table summarizes the in vitro antiplasmodial activity of selected this compound analogs:

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| (±)-AM1 | CQR | 16-35 | nih.gov |

| (±)-AM1 | CQS | 16-35 | nih.gov |

| (+)-AM1 | CQR | 16-35 | nih.gov |

| (+)-AM1 | CQS | 16-35 | nih.gov |

| Compound 5h | 3D7 (CQS) | - | nih.gov |

| Compound 5h | Dd2 (CQR) | - | nih.gov |

| N-cinnamoylated CQ analogue | W2 (CQR) | Potent Activity | nih.gov |

| N-cinnamoylated CQ analogue | 3D7 (CQS) | Potent Activity | nih.gov |

| CQPA-26 | NF54 | 1.29 µM | core.ac.uk |

| CQPPM-9 | NF54 | 1.42 µM | core.ac.uk |

IC50 values represent the concentration of the compound required to inhibit parasite growth by 50%. Lower values indicate higher potency. Specific IC50 values for compound 5h were not provided in the source.

Elucidation of Mechanisms of Action in Antimalarial Contexts

Understanding the mechanisms by which these analogs exert their antimalarial effects is critical for rational drug design and for overcoming resistance.

A well-established mechanism of action for 4-aminoquinoline-based antimalarials is the inhibition of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline form called hemozoin, or malaria pigment. nih.govnih.gov

Analogs of this compound, like chloroquine, are believed to interfere with this detoxification process. mdpi.comnih.gov They are thought to accumulate in the parasite's acidic food vacuole and bind to heme, preventing its polymerization into hemozoin. mdpi.comnih.gov The resulting buildup of free heme is toxic to the parasite, leading to its death. mdpi.comnih.gov The quinoline (B57606) moiety is thought to intercalate into the growing faces of the hematin (B1673048) crystals, while the side chain lies on the crystal face. nih.gov Some studies have also suggested that these compounds may inhibit oxidative and glutathione-mediated heme degradation. nih.gov

Several synthesized analogs have demonstrated the ability to inhibit the formation of β-hematin (hemozoin) in vitro, supporting this mechanism of action. mdpi.comresearchgate.net For example, chalcone (B49325) derivatives appended with a 7-chloroquinolineamine have shown inhibitory values against heme crystallization. researchgate.net

Chloroquine resistance in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.gov These mutations lead to reduced accumulation of chloroquine in the parasite's food vacuole. nih.gov Therefore, a key strategy in developing new antimalarials is to design compounds that can either evade or overcome this resistance mechanism.

Research has focused on developing short-chain analogs of 4-aminoquinolines that are active against CQR strains. nih.gov It is believed that modifications to the side chain can alter the compound's interaction with PfCRT, potentially restoring its accumulation within the parasite. Some analogs with altered side chains have shown potential as leads for the development of new drugs active against multidrug-resistant strains. nih.gov The presence of a bulky side chain is thought to be a crucial structural feature for overcoming resistance. mdpi.com

Research into Antiparasitic Activities Beyond Malaria

The pharmacological potential of this compound analogs extends beyond their antimalarial properties. Researchers have investigated their efficacy against other parasites, notably Leishmania species.

Leishmanicidal Activity and Molecular Targets (e.g., Cysteine Proteases like Cruzain, Rhodesain)

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. frontiersin.org Several studies have explored the leishmanicidal potential of 4-aminoquinoline (B48711) derivatives. Chloroquine itself has shown some efficacy against cutaneous leishmaniasis. frontiersin.orgnih.gov

Derivatives of 7-chloro-4-aminoquinoline have been synthesized and evaluated for their activity against various Leishmania species. nih.gov For instance, 7-chloro-4-quinolinylhydrazone derivatives have been investigated for their antileishmanial activity against Leishmania amazonensis. nih.gov Some of these compounds exhibited activity against both promastigote and intracellular amastigote forms of the parasite. nih.gov Preliminary studies on the mechanism of action suggest that these compounds may induce mitochondrial dysfunction in the parasite. nih.gov

The molecular targets for the leishmanicidal activity of these compounds are also under investigation. Cysteine proteases, such as cruzain and rhodesain, are essential for the survival and pathogenesis of kinetoplastid parasites, including Leishmania and Trypanosoma species. These enzymes are involved in various physiological processes, making them attractive drug targets. While the direct inhibition of these specific proteases by this compound analogs is an area of ongoing research, the broader class of quinoline derivatives has been explored for its potential to target such enzymes.

Trypanocidal Activity against Trypanosoma cruzi

The 7-chloro-4-aminoquinoline structure is a key component in compounds investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov In the search for more effective treatments, various derivatives have been synthesized and tested for their ability to inhibit parasite growth. nih.govresearchgate.net

One study evaluated a series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives for their in vitro effects against the parasite. nih.gov A primary screening against T. cruzi epimastigotes and a concurrent cytotoxicity assay on murine fibroblasts identified several quinolines with high selectivity for the extracellular parasite. nih.gov Of these, derivative 7 demonstrated the most promising selectivity index (SI=12.73) against intracellular amastigotes, the clinically relevant form of the parasite. nih.gov These findings suggest the 4-amino-7-chloroquinoline scaffold is a viable template for designing novel trypanocidal agents. nih.gov

In another study, a collection of 26 "chimeric" molecules combining 7-chloroquinoline (B30040) and arylamidine structures were assessed. nih.gov The compound 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (referred to as A6) emerged as a potent anti-T. cruzi agent. nih.gov It was particularly effective against the infective forms of the parasite during mammalian host cell infection, displaying activity at a nanomolar concentration. nih.gov Further investigation into its mechanism suggested that at longer incubation times, the compound could decrease intracellular calcium, reduce ATP levels, and disrupt the mitochondrial inner membrane potential. nih.gov It was also found to cause an arrest in the S phase of the cell cycle, thereby inhibiting parasite proliferation. nih.gov

Table 1: Trypanocidal Activity of Selected 7-Chloroquinoline Analogs against Trypanosoma cruzi

| Compound Name | Parasite Stage | Activity Metric | Value | Mammalian Cell Line | Cytotoxicity Metric | Value | Selectivity Index (SI) |

|---|---|---|---|---|---|---|---|

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | Epimastigotes | IC₅₀ | 2.2 ± 0.3 µM | CHO-K₁ | CC₅₀ | 137.9 ± 17.3 µM | ~62.7 |

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | Trypomastigotes | IC₅₀ | 26.7 ± 3.7 nM | CHO-K₁ | CC₅₀ | 137.9 µM | 5,170 |

| Derivative 7 * | Intracellular Amastigotes | - | - | Murine Fibroblasts | - | - | 12.73 |

Specific structure not detailed in the source.

Research into Anticancer Activity

The 7-chloroquinoline moiety has been extensively studied for its anticancer properties. nih.gov Chloroquine and hydroxychloroquine, both established antimalarial drugs containing this core structure, have been investigated as potential anticancer agents. mdpi.commdpi.com This has spurred the development of novel analogs with the aim of identifying compounds with potent and selective antiproliferative activity. mdpi.comnih.govmdpi.com

Numerous studies have demonstrated the in vitro antiproliferative effects of 7-chloroquinoline analogs across a wide range of human cancer cell lines. nih.govnih.govmdpi.com

One investigation focused on new hybrid analogues containing both a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) fragment. nih.gov From a series of 24 synthesized compounds, twelve were evaluated by the U.S. National Cancer Institute (NCI) against 58 human cancer cell lines. nih.govnih.gov Five of these compounds (25 , 30 , 31 , 36 , and 37 ) displayed significant cytostatic activity, with Growth Inhibition 50% (GI₅₀) values ranging from 0.05 to 0.95 µM. nih.gov

Another study synthesized novel 7-chloro-4-aminoquinoline-benzimidazole hybrids. mdpi.com These compounds were tested against a panel of tumor cell lines, including leukemia (CCRF-CEM), T-cell lymphoma (Hut78), acute monocytic leukemia (THP-1), Burkitt lymphoma (Raji), cervical adenocarcinoma (HeLa), colorectal adenocarcinoma (CaCo-2), and breast adenocarcinoma (MCF-7). mdpi.com

Furthermore, a large series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxicity. mdpi.com The results showed that sulfonyl N-oxide derivatives were generally more cytotoxic to cancer cells than the corresponding sulfanyl (B85325) and sulfinyl derivatives. mdpi.com The CCRF-CEM leukemia cell line was found to be the most sensitive to these derivatives, with some compounds showing IC₅₀ values in the sub-micromolar range (0.55–2.74 µM). mdpi.com Notably, compound 81 from this series showed pronounced selectivity for human colorectal cancer cells (HCT116 and HCT116p53−/−) and various leukemia cell lines. mdpi.com

7-Chloroquinolinehydrazones have also been identified as a potent class of experimental anticancer drugs. nih.gov In an NCI-60 screen, these hydrazones demonstrated good cytotoxic activity with submicromolar GI₅₀ values against a broad panel of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected 7-Chloroquinoline Analogs

| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Activity Metric | Reported Value |

|---|---|---|---|---|

| 7-Chloro-4-aminoquinoline-2-pyrazoline Hybrids | 25, 30, 31, 36, 37 | Panel of 58 Human Cancer Cell Lines | GI₅₀ | 0.05 - 0.95 µM |

| 7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide Derivative | Compound 81 | HCT116 (Colorectal), Leukemia cell lines | IC₅₀ | Potent and Selective |

| 7-Chloro-(4-thioalkylquinoline) Sulfinyl/Sulfonyl Derivatives | 47–50, 53, 54, 57, 59–70, 72–82 | CCRF-CEM (Leukemia) | IC₅₀ | 0.55 - 2.74 µM |

Research into the mechanisms of action of 7-chloroquinoline analogs suggests they can interfere with fundamental cellular processes in cancer cells. One of the key proposed pathways is the induction of apoptosis, or programmed cell death.

Studies on novel 7-chloro-(4-thioalkylquinoline) derivatives found that at concentrations five times their IC₅₀, the compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM leukemia cell line. mdpi.com This cell cycle arrest was accompanied by the inhibition of DNA and RNA synthesis and the induction of apoptosis. mdpi.com Similarly, new 7-chloro-4-aminoquinoline-benzimidazole hybrids were analyzed by flow cytometry, a technique often used to assess cell cycle and apoptosis, to evaluate their antiproliferative activities. mdpi.com Some chimeric compounds combining 7-chloroquinoline and arylamidine structures have also been reported to be DNA binders, a mechanism that can lead to defects in DNA synthesis and repair, ultimately triggering cell death. nih.gov

Research into Antimicrobial Properties

In addition to their antiparasitic and anticancer potential, analogs of 7-chloroquinoline have been explored for broader antimicrobial properties. nih.govnih.gov The core structure is present in substances known to exhibit a range of biological activities, including antibacterial and antifungal effects. nih.govnih.gov

The 7-chloro-4-aminoquinoline class of compounds has shown a spectrum of pharmacological activities that includes effects against bacteria. nih.gov The proposed mechanisms for this activity can include the alkalinization of phagolysosomes, which is detrimental to intracellular bacteria. nih.gov 7-Chloroquinoline hydrazones have also been explored for their antibacterial properties in various studies. nih.gov

Several classes of 7-chloroquinoline analogs have demonstrated notable antifungal activity against clinically relevant fungal species. nih.govresearchgate.net

One study synthesized and tested fifteen 7-chloro-4-arylhydrazonequinolines for their in vitro activity against eight oral fungi. researchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net Specifically, the hydrazone 4a , which has a fluorine atom on the 2-position of its benzene (B151609) ring, exhibited the highest activity against Candida parapsilosis and Rhodutorula mucilaginosa. researchgate.net

In a different study, hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline moiety were evaluated for antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov This investigation was prompted by the observation that many antineoplastic compounds also possess valuable antifungal properties. nih.gov

Table 3: Antifungal Activity of 7-Chloro-4-arylhydrazonequinolines

| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| 4a (R = 2-F) | Candida parapsilosis | 25 | 50 |

| 4a (R = 2-F) | Rhodutorula mucilaginosa | 25 | 50 |

| 4o (R = 4-OCF₃) | Candida parapsilosis | 50 | 100 |

| Fluconazole (Standard) | Candida parapsilosis | 25 | 50 |

| Fluconazole (Standard) | Rhodutorula mucilaginosa | 50 | 100 |

Antiviral Activity (e.g., Anti-HIV)

The quinoline scaffold is a fundamental structure in medicinal chemistry, recognized for its presence in various agents with a broad spectrum of biological activities, including antiviral properties. nih.govwikipedia.orgfrontiersin.org Research has demonstrated that derivatives of quinoline are potent against a range of viruses such as Zika, dengue, and Human Immunodeficiency Virus (HIV). nih.govnih.govproquest.com

In the context of anti-HIV research, specific analogs of 4-aminoquinoline have shown promise. A series of hydroxyquinoline-polyamine conjugates were synthesized and evaluated for their anti-HIV capabilities. nih.gov Notably, three compounds from this series demonstrated activity against both HIV-1 LAV (a T-tropic strain) and HIV-1 BaL (an M-tropic strain) in peripheral blood mononuclear cells (PBMCs). nih.gov This is in contrast to the well-known reference compound AMD 3100, which was only active against the HIV-1 LAV strain. nih.gov

Further research into CXCR4 antagonists, a key co-receptor for HIV entry, has led to the development of novel isoquinoline-based derivatives. nih.gov These compounds, featuring a tetrahydroquinoline or a 3-methylpyridinyl moiety, were assessed for their CXCR4 affinity and their ability to inhibit HIV-induced cytopathicity. nih.gov The majority of these analogs displayed excellent anti-HIV activity, with one compound in particular showing consistently low nanomolar activity across various assays. nih.gov

| Compound Name/Series | Target/Virus Strain | Key Preclinical Finding | Source |

|---|---|---|---|

| Hydroxyquinoline-polyamine conjugates (Compounds 7, 8, 10) | HIV-1 LAV, HIV-1 BaL | Active against both T-tropic and M-tropic HIV-1 strains in infected PBMCs. | nih.gov |

| Isoquinoline-based CXCR4 antagonists (e.g., Compound 24c) | HIV (via CXCR4 antagonism) | Displayed low nanomolar activity in CXCR4 binding, calcium mobilization, and anti-HIV assays. | nih.gov |

| Quinoline Derivatives | Dengue Virus Serotype 2 | Showed dose-dependent inhibition and impaired the accumulation of the viral envelope glycoprotein. | nih.govproquest.com |

Other Emerging Biological Activities in Preclinical Models

Beyond their established roles, analogs of this compound are being investigated for a variety of other potential therapeutic applications based on emerging preclinical data. These include activities in anti-inflammatory, anti-Alzheimer's, and immunomodulatory research.

Derivatives of 4-aminoquinoline are well-documented for their anti-inflammatory effects. wikipedia.orgfrontiersin.org Preclinical studies have explored this potential through various models. For instance, a series of quinoline-benzoxazolinone ester hybrids exhibited significant in vitro anti-inflammatory activity in protein denaturation and human red blood cell membrane stabilization assays. researchgate.net

More specific to the 7-chloroquinoline structure, extensive research has been conducted on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogs. nih.gov These compounds have demonstrated notable antinociceptive and anti-inflammatory properties in mouse models of acute inflammation and pain. nih.gov In silico computational studies suggest that these compounds exhibit a higher binding affinity for cyclooxygenase-2 (COX-2) over COX-1, a characteristic of many modern anti-inflammatory drugs. nih.gov Interestingly, some studies on 7-chloro-4-quinolinylhydrazone derivatives found that these compounds could induce an immunostimulating response, increasing the expression of pro-inflammatory cytokines, which suggests a complex immunomodulatory role for this class of molecules. frontiersin.org

| Compound Name/Analog Series | Preclinical Model/Assay | Key Research Finding | Source |

|---|---|---|---|

| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogs | Mouse models of chemical, thermal, and mechanical nociception; acute inflammation | Exhibited significant antinociceptive and anti-inflammatory effects. | nih.gov |

| 4-PSQ Analogs | In silico molecular docking | Showed higher binding affinity for COX-2 compared to COX-1. | nih.gov |

| 7-chloro-4-quinolinylhydrazone derivatives | In vivo models | Increased levels of pro-inflammatory cytokines, suggesting an immunostimulating response. | frontiersin.org |

The quinoline scaffold is a privileged structure in the design of multifunctional agents for Alzheimer's disease (AD). researchgate.net The therapeutic strategy often involves targeting multiple facets of the disease's pathology. researchgate.netnih.gov

A primary mechanism of action for many quinoline analogs is the inhibition of cholinesterases (AChE and BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govdoaj.org Molecular docking studies have revealed that the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE. researchgate.netnih.gov This interaction is significant because, beyond its role in acetylcholine hydrolysis, the PAS is implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD. nih.gov By binding to the PAS, these compounds can inhibit AChE-induced Aβ aggregation. nih.gov Furthermore, some quinoline derivatives have been shown to disrupt the formation of toxic tau oligomers, another key pathological feature of AD. researchgate.net

Specific organochalcogen derivatives, such as 4-phenyltellanyl-7-chloroquinoline (TQ) and 7-chloro-4-(phenylselanyl) quinoline (4-PSQ), have been investigated in AD models. nih.govnih.gov In preclinical studies, TQ loaded into polymeric nanocapsules was shown to mitigate memory impairment in mice injected with Aβ peptides. nih.gov

| Compound Series | Proposed Mechanism of Action | Key Research Finding | Source |

|---|---|---|---|

| Quinolinone derivatives | Dual binding site AChE inhibition; Inhibition of Aβ aggregation | Compound 4c was a potent inhibitor of both human and electric eel AChE and inhibited AChE-induced Aβ aggregation. | nih.gov |

| Piperidinyl-quinoline acylhydrazones | Cholinesterase inhibition | Compound 8g was a potent and selective inhibitor of BuChE. | doaj.org |

| 4-phenyltellanyl-7-chloroquinoline (TQ) | Neuroprotection | Nanoencapsulated TQ mitigated memory impairment in a mouse model of AD. | nih.gov |

| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Neuroprotection | Showed protective effects against memory impairment and anxiety in a mouse model of AD. | nih.gov |

4-Aminoquinoline derivatives are increasingly recognized as modulators of Toll-like receptors (TLRs), which are key components of the innate immune system. frontiersin.orgnih.gov TLRs recognize pathogen-associated molecular patterns and their activation triggers immune responses, making them attractive targets for developing vaccine adjuvants and immunotherapies. nih.govacs.orgnih.gov

Small-molecule agonists of TLR7 and TLR8, which are endosomal receptors that recognize single-stranded viral RNA, have been a particular focus of research. nih.gov The quinoline core is a common feature in many of these agonists. For example, imidazo[4,5-c]quinoline derivatives are potent TLR7 agonists. nih.gov The thiazolo[4,5-c]quinoline known as CL075 (2-propylthiazolo[4,5-c]quinolin-4-amine) is a well-established TLR8 agonist. core.ac.uk

Research has also explored more complex quinoline structures. A study of a bis-quinoline, 7-chloro-N-(4-(7-chloroquinolin-4-ylamino)butyl)quinolin-4-amine, found that it caused potent activation of the NF-κB transcription factor, a key step in the TLR signaling pathway. Notably, this activation occurred without the accompanying induction of pro-inflammatory cytokines, suggesting a potential for more targeted immune modulation. core.ac.uk This highlights the versatility of the 7-chloroquinoline scaffold in designing specific modulators of the innate immune system.

| Compound Name/Series | TLR Target | Biological Activity | Source |

|---|---|---|---|

| Imidazo[4,5-c]quinoline derivatives | TLR7 | Potent agonistic activity, leading to immune cell activation. | nih.gov |

| CL075 (2-propylthiazolo[4,5-c]quinolin-4-amine) | TLR8 | Reference TLR8 agonist, induces proinflammatory cytokine production. | core.ac.uk |

| VTX-2337 (a ring-expanded quinoline) | TLR8 | Demonstrated stronger TLR8 agonistic activity relative to TLR7. | acs.org |

| 7-chloro-N-(4-(7-chloroquinolin-4-ylamino)butyl)quinolin-4-amine | TLR pathway | Potent NF-κB transactivation without proinflammatory cytokine induction. | core.ac.uk |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Chloro N Propylquinolin 4 Amine and Its Analogs

Influence of the 7-Chloro Substitution on Biological Activity

The presence of a halogen atom, specifically chlorine, at the 7th position of the quinoline (B57606) ring is a critical determinant for the biological activity of 4-aminoquinoline (B48711) compounds. youtube.comnih.gov This electron-withdrawing group has been shown to be essential for potent antimalarial activity. youtube.com The 7-chloro group lowers the pKa of both the nitrogen atom in the quinoline ring and the tertiary amino nitrogen in the alkyl side chain. youtube.com This modulation of basicity is believed to be beneficial for the drug's accumulation in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action. youtube.comresearchgate.net

Studies comparing analogs have demonstrated that the 7-chloro substitution provides a significant enhancement in antiplasmodial activity. nih.gov In fact, for activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum, a halogen at the 7-position is considered a common and necessary feature. nih.gov While the 4-aminoquinoline moiety is the principal pharmacophore required for activity, the 7-chloro group provides an additional, crucial effect. nih.gov The substitution at other positions, by contrast, often leads to inactive compounds. youtube.com

Table 1: Effect of Quinoline Ring Substitution on Antimalarial Activity

| Position of Substitution | Substituent | Impact on Activity | Reference |

| 3 | Methyl (-CH3) | Decreases activity | youtube.com |

| 7 | Chlorine (-Cl) | Increases activity | youtube.comnih.gov |

| 8 | Methyl (-CH3) | Complete loss of activity | youtube.com |

| Other than 7 | Halogen | Inactive compound | youtube.com |

Role of the N-Alkyl Side Chain (e.g., Propyl Group) and its Modifications on Potency and Specificity

The N-alkyl side chain attached to the 4-amino position of the quinoline ring plays a pivotal role in modulating potency, specificity, and the ability to overcome drug resistance. The length and structure of this side chain are critical. For instance, in the context of antimalarial activity against chloroquine-resistant P. falciparum, the length of the carbon side chain is a key factor. nih.gov

Research has shown that 4-aminoquinolines with side chains containing either three or fewer carbons (like a propyl group) or ten or more carbons can retain activity against resistant strains. nih.gov Conversely, analogs with side chains of four to eight carbons, while active against susceptible strains, were found to be inactive against resistant ones. nih.gov This suggests that certain side chain lengths allow the molecule to evade the parasite's resistance mechanisms, which often involve drug efflux pumps. nih.govesr.ie

Modifications to the side chain, such as incorporating bulky groups or cyclic structures like piperazine (B1678402), have been a successful strategy to develop analogs active against chloroquine-resistant parasites. nih.gov These structural changes can interfere with the recognition and transport of the drug by efflux proteins, thereby restoring its efficacy. For example, some annals suggest that analogs with an altered side chain, such as N′-(7-chloro-quinolin-4-yl)-N,N-diethyl-propane-1,3-diamine, show potential as leads for new drug development. nih.gov

Table 2: Influence of Side Chain Length on Activity Against Chloroquine-Resistant P. falciparum

| Side Chain Carbon Count | Activity Against CQ-Resistant Strains | Reference |

| ≤ 3 carbons | Active | nih.gov |

| 4 - 8 carbons | Inactive | nih.gov |

| ≥ 10 carbons | Active | nih.gov |

Impact of Terminal Amine Functionality on Biological Profile

The terminal amine functionality on the N-alkyl side chain is an essential feature for the biological activity of 4-aminoquinoline compounds. esr.ie This amine group, along with the quinoline ring nitrogen, acts as a weak base. nih.gov A crucial requirement for activity is the presence of a second protonatable nitrogen at the end of the side chain. nih.gov

This terminal nitrogen is vital for the drug's mechanism of action, particularly in an antimalarial context. It allows the molecule to become diprotonated in the acidic environment of the parasite's digestive vacuole (pH ~5.5). researchgate.netnih.gov In this protonated state, the drug is less able to permeate the vacuolar membrane, leading to its accumulation at high concentrations within this organelle. researchgate.net This accumulation is fundamental to its ability to interfere with the parasite's detoxification of heme, ultimately leading to parasite death. researchgate.netesr.ie Therefore, the basicity and accessibility of this terminal amine are critical for the compound's biological profile.

Rational Design Principles for Overcoming Drug Resistance in Parasitic and Cellular Models

The emergence of drug resistance, particularly chloroquine (B1663885) resistance in Plasmodium falciparum, has necessitated the rational design of new 4-aminoquinoline analogs. esr.ie Resistance to this class of compounds often involves compound-specific efflux mechanisms rather than changes to the drug's target. nih.gov Therefore, a primary design principle is to create molecules that can either evade or overcome these efflux pumps.

Key strategies include:

Side Chain Modification: As discussed previously, altering the length and bulk of the N-alkyl side chain is a proven strategy. Shorter or significantly longer side chains can disrupt the interaction with the parasite's efflux transporters. nih.gov Introducing bulky or rigid components, such as piperazine rings, into the side chain can also restore activity against resistant strains. nih.gov

Metabolic Stability: Some short-chain 4-aminoquinoline analogs, while active against resistant strains, can undergo dealkylation, which reduces their lipid solubility and biological efficacy. nih.gov Rational design, therefore, involves creating derivatives with improved metabolic stability. This can include introducing groups that block metabolism, such as fluorine or sterically hindering t-butyl groups. manchester.ac.uk

Molecular Hybridization: Covalently linking the 4-aminoquinoline pharmacophore to another active molecule can create a hybrid compound with a novel mechanism or multiple targets, making it harder for resistance to develop. rsc.orgresearchgate.net This approach aims to avert and delay the emergence of drug resistance while improving efficacy. rsc.org

These rational approaches have led to the development of new compounds with potent activity against drug-resistant parasitic and cellular models. manchester.ac.ukplos.org

Hybridization Strategies with Other Pharmacophores for Enhanced or Broad-Spectrum Activity

Molecular hybridization, which involves covalently fusing two or more pharmacophoric units, is an emerging strategy to develop new agents with enhanced or broader-spectrum activity and to combat drug resistance. nih.govrsc.orgresearchgate.net The 7-chloro-4-aminoquinoline scaffold is an excellent precursor for hybridization with other antimalarials, anticancer agents, and various heterocyclic compounds. nih.govnih.gov

Notable hybridization strategies include:

Quinoline-Artemisinin Hybrids: Combining the quinoline core with artesunate, a derivative of the potent antimalarial artemisinin, has resulted in hybrid compounds with enhanced antimalarial activity compared to the individual drugs. nih.gov

Quinoline-Pyrimidine Hybrids: Hybrids of 4-aminoquinoline and pyrimidine (B1678525) have demonstrated excellent antiplasmodial activities, showing significantly higher potency against chloroquine-resistant strains of P. falciparum than chloroquine itself. nih.govacs.org

Quinoline-Triazole Hybrids: The inclusion of a 1,2,3-triazole linker to connect the 7-chloroquinoline (B30040) moiety to other fragments, such as β-lactams, has yielded bifunctional hybrids with potent antimalarial activity. nih.gov

Quinoline-Pyrazoline Hybrids: Synthesizing hybrids that incorporate a 2-pyrazoline (B94618) ring with the 7-chloro-4-aminoquinoline nucleus has produced compounds with significant cytostatic activity against numerous human cancer cell lines. nih.gov

Quinoline-Benzimidazole Hybrids: Linking the 7-chloroquinoline core to benzimidazole (B57391) moieties has resulted in novel compounds with antiproliferative activity against various cancer cell lines, including leukemia and lymphoma. mdpi.com

These hybridization strategies leverage the strengths of different pharmacophores to create single molecules with multiple potential targets, a promising approach for developing next-generation therapeutics. rsc.org

Table 3: Examples of 7-Chloroquinoline Hybridization Strategies

| Hybrid Partner Pharmacophore | Linker Type (if specified) | Target Activity | Result | Reference |

| Artemisinin (Artesunate) | Not specified | Antimalarial | Enhanced activity vs. individual drugs | nih.gov |

| Pyrimidine | Modified Anilines | Antimalarial | 11-fold higher activity vs. Chloroquine against resistant strain | nih.gov |

| β-Lactam | 1,2,3-Triazole | Antimalarial | Potent activity (IC50 in nM range) | nih.gov |

| Pyrazoline | Phenyl | Anticancer | Significant cytostatic activity (GI50 0.05-0.95 µM) | nih.gov |

| Benzimidazole | Phenyl, Piperazine, Ethyl Benzamide | Anticancer | Antiproliferative activity against leukemia & lymphoma | mdpi.com |

| 1,2,4-Triazole | Direct N-C bond | Antimalarial, Antifungal | Moderate to high activity | tandfonline.com |

Computational and Biophysical Approaches in Quinoline Research

Molecular Docking Studies of 7-Chloro-N-propylquinolin-4-amine Analogs with Putative Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between ligands and their protein targets. Studies on analogs of this compound have explored their binding affinities with various putative target proteins.

For instance, in the pursuit of potential inhibitors for SARS-CoV-2, a series of chloroquine (B1663885) analogs were designed and their binding affinity to the main protease (Mpro) was evaluated. One such analog, 4-((7-chloroquinolin-4-yl)amino)phenol, demonstrated a significant binding affinity of -7.8 kcal/mol. nih.govresearchgate.net Another study focused on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives and identified a potent compound with high binding energy to P. falciparum lactate (B86563) dehydrogenase, suggesting this enzyme as a potential molecular target. nih.gov

Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and docked with tyrosine-protein kinase c-Src. mdpi.com One of the lead compounds from this series, which featured an ethyl benzamidyl linker, exhibited a strong binding energy of -119.99 kcal/mol, forming key hydrogen bonds within the active site of the enzyme. mdpi.com These studies highlight the utility of molecular docking in identifying and optimizing the interactions between 7-chloro-4-aminoquinoline derivatives and their biological targets.

| Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interactions/Findings |

|---|---|---|---|

| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 | Identified as a promising candidate for Mpro inhibition. nih.govresearchgate.net |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole | P. falciparum lactate dehydrogenase | Not specified | Considered a potential molecular target for the synthesized compound. nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (compound 12d) | Tyrosine-protein kinase c-Src (PDB: 3G6H) | -119.99 | Forms hydrogen bonds with Glu310 and Asp404 in the active site. mdpi.com |

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions and Conformational Dynamics

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively detailed in the available literature, this computational method is a crucial step following molecular docking. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment. These simulations can reveal the stability of binding poses predicted by docking, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. For the analogs of this compound, MD simulations would be instrumental in validating the docking results and providing a deeper understanding of the conformational dynamics that govern their inhibitory activity.

In Vitro Biophysical Assays for Molecular Interaction Confirmation (e.g., Heme Binding, Hemozoin Inhibition Assays, Association Constant Determination)

A key mechanism of action for many 4-aminoquinoline (B48711) antimalarials is the inhibition of hemozoin formation. nih.govnih.gov In the malaria parasite, the detoxification of heme, a toxic byproduct of hemoglobin digestion, occurs through its crystallization into hemozoin. nih.gov The 4-aminoquinoline compounds are thought to interfere with this process by binding to heme (ferriprotoporphyrin IX) and preventing its conversion to hemozoin. nih.gov

Biophysical assays are critical for confirming these molecular interactions. Studies have consistently shown that the 7-chloro group on the quinoline (B57606) ring is a crucial requirement for potent hemozoin inhibitory activity. nih.gov The 4-aminoquinoline nucleus is responsible for the initial complexation with heme, and while the side chain attached to the 4-amino group has a lesser effect on the strength of this initial binding, it is essential for the drug's accumulation in the parasite's food vacuole. nih.gov

Various in vitro assays are employed to measure this activity. These can range from simple colorimetric methods to more complex radioactive assays that quantify the incorporation of labeled hemin (B1673052) into a growing crystal. nih.gov The results from these assays, such as the determination of association constants and IC50 values for hemozoin inhibition, are vital for establishing structure-activity relationships. Research on a range of aminoquinolines has demonstrated that while a strong affinity for heme is necessary, it is not solely sufficient for inhibiting hemozoin formation; the presence of the 7-chloro group is also required. nih.gov

| Structural Moiety | Function | Supporting Evidence |

|---|---|---|

| 4-Aminoquinoline Nucleus | Responsible for complexing with ferriprotoporphyrin IX (heme). nih.gov | Studies on various aminoquinolines show this core structure has a strong affinity for heme. nih.gov |

| 7-Chloro Group | Required for the inhibition of β-hematin (hemozoin) formation. nih.gov | Analogs lacking the 7-chloro group show reduced or no hemozoin inhibitory activity. nih.gov |

| Basic Amino Side Chain | Essential for drug accumulation in the parasite's food vacuole. nih.gov | The presence of an aminoalkyl group attached to the 4-amino position is critical for strong antiplasmodial activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed analogs and for optimizing lead compounds.

Several QSAR studies have been performed on 7-chloro-4-aminoquinoline derivatives to understand the influence of various physicochemical properties on their biological activities. asianpubs.org For instance, in the context of antimalarial activity, multiple linear regression (MLR) has been used to develop QSAR models that correlate steric (Molar Refractivity - MR), hydrophobic (log P), and electronic (Dipole Moment - DM) parameters with the observed activity. asianpubs.org These models have been found to be statistically significant and useful for predicting the antimalarial potential of new structural analogs. asianpubs.org

In another study focusing on anti-mycobacterial activity, Hologram QSAR (HQSAR) models were constructed for a series of 7-chloro-4-aminoquinolines. nih.gov This 2D-QSAR approach was used to rationalize the structure-activity relationships and guide future structural modifications of these compounds as potential anti-tuberculosis agents. nih.gov Furthermore, an Artificial Neural Network (ANN)-based QSAR model was developed to predict the IC50 values of chloroquine analogs against SARS-CoV-2 Mpro, demonstrating the broad applicability of QSAR in guiding the design of 7-chloro-4-aminoquinoline derivatives for various therapeutic targets. nih.govresearchgate.net

| QSAR Model Type | Biological Activity | Key Descriptors/Findings |

|---|---|---|

| Multiple Linear Regression (MLR) | Antimalarial | Evaluated the influence of steric (MR), hydrophobic (log P), and electronic (DM) factors. asianpubs.org |

| Hologram QSAR (HQSAR) | Anti-Mycobacterium tuberculosis | Used to rationalize structure-activity relationships and guide structural modifications. nih.gov |

| Artificial Neural Network (ANN) | SARS-CoV-2 Mpro Inhibition | Predicted IC50 values for chloroquine analogs. nih.govresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for 7-chloro-N-propylquinolin-4-amine derivatives, and how are they validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized by reacting 7-chloroquinolin-4-amine with alkylating agents (e.g., propyl halides) under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key steps include:

- Purification: Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., ethyl acetate) to achieve >95% purity .

- Validation: Structural confirmation via H/C NMR (e.g., quinoline ring protons at δ 8.5–7.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated weights) .

- Yield Optimization: Adjusting reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 amine:alkylating agent) to improve yields (e.g., 21–96% reported) .

Basic: Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies substituent patterns (e.g., propyl chain signals at δ 1.0–1.6 ppm), while C NMR confirms carbonyl/amine environments .

- HPLC: Used to assess purity (>95% in derivatives like compounds 19–21) and detect impurities from side reactions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] peaks within 1 ppm error) .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C-Cl stretches at 750–550 cm) .

Basic: How do structural modifications (e.g., alkyl chain length, aromatic substituents) influence the antimalarial activity of this compound derivatives?

Methodological Answer:

- Alkyl Chain Optimization: Propyl groups balance lipophilicity and solubility, enhancing membrane permeability. Longer chains (e.g., butyl) may reduce activity due to steric hindrance .

- Aromatic Substituents: Electron-withdrawing groups (e.g., Cl, F) improve target binding via dipole interactions. For example, 4-fluorobenzyl derivatives (compound 12) show higher potency against Plasmodium falciparum .

- Piperazine/Piperidine Moieties: Derivatives with morpholine or piperazine (e.g., compound 20) exhibit improved pharmacokinetics due to enhanced solubility and stability .

Advanced: How can multi-step synthesis protocols for this compound derivatives be optimized to address low yields or impurities?

Methodological Answer:

- Stepwise Purification: Use flash chromatography after each step to remove intermediates (e.g., unreacted 7-chloroquinolin-4-amine) .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity, while methanol/water mixtures aid in crystallization .

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps to enhance reaction rates .

- Quality Control: Monitor reactions via TLC and adjust pH (e.g., neutral conditions for amine stability) to minimize byproducts .

Advanced: What strategies resolve contradictions in bioactivity data between structurally similar derivatives?

Methodological Answer:

- Purity Reassessment: Use HPLC-MS to detect impurities (e.g., residual starting materials) that may skew IC values .

- Structural Confirmation: Employ 2D NMR (e.g., NOESY) to verify regioisomers or stereochemical variations not detected in 1D spectra .

- Target-Specific Assays: Compare activity across multiple assays (e.g., in vitro parasite growth inhibition vs. enzyme inhibition) to identify off-target effects .

- Molecular Docking: Use computational models to predict binding affinities and rationalize discrepancies (e.g., compound 15’s anticancer vs. antimalarial activity) .

Advanced: What preclinical models are suitable for investigating the mechanism of action of this compound derivatives?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

- Mechanistic Studies:

Advanced: How can researchers design derivatives to overcome resistance in antimalarial targets?

Methodological Answer:

- Scaffold Hopping: Replace the quinoline core with pyrimidine (e.g., compound 16) or triazine to evade resistance mechanisms .

- Protonable Side Chains: Introduce tertiary amines (e.g., piperazine) to restore accumulation in resistant parasites via pH-dependent uptake .

- Combination Studies: Pair derivatives with artemisinin or protease inhibitors to delay resistance emergence .

Advanced: What methodologies characterize the stability and degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions, followed by HPLC-MS to identify degradation products (e.g., dechlorinated byproducts) .

- Stability in Biological Media: Incubate derivatives in plasma or liver microsomes (human/rodent) to assess metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Temperature/Humidity Tests: Store compounds at 40°C/75% RH for 4 weeks to evaluate shelf-life and crystallinity changes via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.